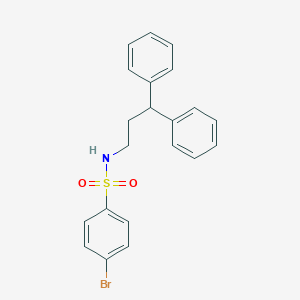![molecular formula C35H32N4O4 B331336 N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B331336.png)
N~4~-[2,2-DIMETHYL-3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PROPYL]-2-(5-METHYL-2-FURYL)-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, and is further functionalized with furan and carboxamide groups. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and 2,2-dimethylpropane-1,3-diamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties may make it useful in materials science, such as in the development of novel polymers or as a corrosion inhibitor.
作用機序
The mechanism of action of N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or π-π stacking. The quinoline and furan rings can participate in these interactions, potentially modulating the activity of the target molecule.
類似化合物との比較
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Known for its ability to chelate metal ions and inhibit mitochondrial cytochrome c oxidase.
2,2-Dimethyl-1,3-propanediamine: Used in the synthesis of various organic compounds and coordination complexes.
4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)bis(2-methoxyphenol): A Schiff base used as a corrosion inhibitor.
Uniqueness
N,N’-(2,2-Dimethylpropane-1,3-diyl)bis(2-(5-methylfuran-2-yl)quinoline-4-carboxamide) is unique due to its combination of quinoline, furan, and carboxamide functionalities. This combination imparts distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
特性
分子式 |
C35H32N4O4 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
N-[2,2-dimethyl-3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C35H32N4O4/c1-21-13-15-31(42-21)29-17-25(23-9-5-7-11-27(23)38-29)33(40)36-19-35(3,4)20-37-34(41)26-18-30(32-16-14-22(2)43-32)39-28-12-8-6-10-24(26)28/h5-18H,19-20H2,1-4H3,(H,36,40)(H,37,41) |
InChIキー |
USSHMRKMJDEIFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
正規SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)(C)CNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(O6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B331255.png)
![6-Tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331256.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[[(4-methoxyphenyl)methylamino]methylidene]-5-propylpyrazol-3-one](/img/structure/B331260.png)

![3-[(2-Ethyl-6-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B331265.png)

![2-[(4-Isopropylbenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331267.png)


![2-[(2,4-Dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331274.png)
![N-(4-methoxyphenyl)-4-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B331275.png)

![Ethyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B331277.png)

